N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
CAS No.: 942004-90-2
Cat. No.: VC4187966
Molecular Formula: C23H20N4O4S
Molecular Weight: 448.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942004-90-2 |
|---|---|
| Molecular Formula | C23H20N4O4S |
| Molecular Weight | 448.5 |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-[7-(4-ethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
| Standard InChI | InChI=1S/C23H20N4O4S/c1-3-14-4-6-15(7-5-14)20-22-21(24-13(2)32-22)23(29)27(26-20)11-19(28)25-16-8-9-17-18(10-16)31-12-30-17/h4-10H,3,11-12H2,1-2H3,(H,25,28) |
| Standard InChI Key | BENUBFZQORGSLU-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Introduction
N-(benzo[d] dioxol-5-yl)-2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound combines a benzo[d] dioxole moiety with a thiazolopyridazine framework, which suggests potential interactions with various biological systems.
Synthesis of N-(benzo[d]13dioxol-5-yl)-2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
The synthesis of this compound typically involves multiple steps, requiring specific conditions such as temperature control and solvent selection to optimize yields and purity. Common solvents used include dichloromethane or dimethylformamide, and reactions often proceed at room temperature to moderate heating.
Synthesis Steps:
-
Starting Materials: The synthesis may begin with appropriate precursors that can form the thiazolopyridazine ring.
-
Ring Formation: The formation of the thiazolopyridazine ring is crucial and may involve condensation reactions.
-
Coupling Reactions: The benzo[d] dioxole moiety is then attached to the thiazolopyridazine core through suitable coupling reactions.
Chemical Reactions and Modifications
This compound can participate in various chemical reactions, which are significant for modifying its structure for specific applications or improving its pharmacological properties. These reactions may include:
-
Nucleophilic Substitution: Potential for modifying the acetamide group.
-
Ring Opening/Closing Reactions: Could be used to alter the thiazolopyridazine core.
Biological Significance and Potential Applications
While specific biological activities of N-(benzo[d] dioxol-5-yl)-2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide have not been extensively reported, compounds with similar structural motifs have shown promise in medicinal chemistry. The unique combination of the benzo[d] dioxole and thiazolopyridazine structures suggests potential bioactivity, including interactions with enzymes or receptors that could be beneficial in drug development.
Potential Therapeutic Areas:
-
Antimicrobial Agents: Similar compounds have shown antimicrobial properties.
-
Anticancer Agents: The structural complexity may allow for interactions with cancer-related targets.
-
Neurological Disorders: The benzo[d] dioxole moiety is found in compounds with neurological activity.
Research Findings and Future Directions
Further research is needed to fully elucidate the pharmacological properties and potential therapeutic applications of N-(benzo[d] dioxol-5-yl)-2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide. This includes in vitro and in vivo studies to assess its efficacy and safety.
Key Research Questions:
-
Mechanism of Action: Understanding how the compound interacts with biological targets.
-
Toxicity and Pharmacokinetics: Evaluating its safety profile and metabolic stability.
-
Structure-Activity Relationship (SAR) Studies: Modifying the structure to enhance bioactivity.
By addressing these questions, researchers can unlock the full potential of this compound in medicinal chemistry and drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume